N-(3-Fluoro-2-methylphenyl)thietan-3-amine
Description
N-(3-Fluoro-2-methylphenyl)thietan-3-amine: is an organic compound characterized by the presence of a thietan ring and a fluorinated phenyl group
Properties
Molecular Formula |
C10H12FNS |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12FNS/c1-7-9(11)3-2-4-10(7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
CJZYBXWEOJPKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-2-methylphenyl)thietan-3-amine typically involves the reaction of 3-fluoro-2-methylphenylamine with thietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluoro-2-methylphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan ring can be opened by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4); in anhydrous ether or THF.
Substitution: Amines, thiols; in polar solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Thietan ring-opened products.
Scientific Research Applications
N-(3-Fluoro-2-methylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-2-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a thiazole ring instead of a thietan ring.
1-(3-cyano-4,5-dimethyl-2-thiophenyl)-3-(4-fluoro-2-methylphenyl)urea: Contains a thiophene ring and a urea group.
Uniqueness: N-(3-Fluoro-2-methylphenyl)thietan-3-amine is unique due to its thietan ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
